2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone
Description
This compound features a [1,2,4]triazolo[4,3-a]quinoline core linked via a thioether bridge to an azepan-1-yl ethanone moiety. The [1,2,4]triazoloquinoline scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial applications due to its ability to interact with biological targets via hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
1-(azepan-1-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c23-17(21-11-5-1-2-6-12-21)13-24-18-20-19-16-10-9-14-7-3-4-8-15(14)22(16)18/h3-4,7-10H,1-2,5-6,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPSGGSVFUPOIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazoloquinoline core, followed by the introduction of the thioether and azepane moieties. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the quinoline ring or the azepane moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, sodium hydride, DMF.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated quinoline derivatives.
Scientific Research Applications
2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone
- Structure: Replaces the quinoline core with pyridine, reducing aromatic conjugation.
- Molecular Formula : C₁₅H₁₂N₄OS (inferred from ).
- Key Differences: Smaller aromatic system may decrease binding affinity to DNA or enzymes compared to quinoline derivatives . Lower molecular weight (MW ≈ 296.35 g/mol) suggests improved solubility but reduced metabolic stability.
2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone
Substituent Variations
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone
- Structure : Incorporates a dihydrobenzodioxin group instead of azepane.
- Molecular Formula : C₂₀H₁₅N₃O₃S; MW = 377.4 g/mol .
- Key Differences :
2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one
Physicochemical Properties
Key Trends :
- Azepane’s larger ring increases lipophilicity (higher XLogP3) versus piperidine or benzodioxin analogs.
- Higher hydrogen bond acceptors in benzodioxin derivatives correlate with improved aqueous solubility .
Biological Activity
2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone is a complex organic compound belonging to the class of triazoloquinoline derivatives. These compounds have gained attention due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. This article focuses on the biological activity of this specific compound, examining its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molar mass of approximately 316.43 g/mol. It features a triazoloquinoline core linked to an azepan moiety through a thioether functional group.
The biological activity of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone is attributed to several mechanisms:
- DNA Intercalation : The compound has been studied for its ability to intercalate into DNA, disrupting replication and transcription processes. This property is crucial for its anticancer activity as it can inhibit cell proliferation by interfering with the cell cycle.
- Inhibition of Topoisomerase II : Similar compounds have shown significant inhibitory effects on topoisomerase II (Topo II), an enzyme critical for DNA replication. Inhibition of Topo II leads to increased DNA damage and apoptosis in cancer cells .
- Receptor Interaction : The compound may interact with various receptors involved in cellular signaling pathways. For instance, it has been noted for its potential antagonistic effects on adenosine receptors, which play roles in neuroprotection and modulation of neurotransmitter release .
Biological Activity Data
The efficacy of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone has been evaluated in several studies. Below is a summary table of key findings related to its biological activities:
| Activity | Cell Line / Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | HepG2 | 6.29 | |
| Cytotoxicity | HCT-116 | 2.44 | |
| Topoisomerase II Inhibition | N/A | 15.16 | |
| Antidepressant Activity | Porsolt's Behavioral Model | N/A |
Case Studies
Several case studies have demonstrated the potential therapeutic applications of this compound:
- Anticancer Studies : In vitro studies showed that the compound exhibits potent cytotoxicity against various cancer cell lines such as HepG2 and HCT-116. The mechanism involves DNA intercalation and inhibition of Topo II activity, leading to increased apoptosis rates.
- Neuropharmacological Effects : Research on related triazoloquinoline derivatives indicates potential antidepressant effects through modulation of adenosine receptors. These compounds may reduce immobility in behavioral despair models in rats, suggesting rapid acting antidepressant properties .
- Antimicrobial Activity : Preliminary findings suggest that derivatives of this compound exhibit antimicrobial properties against a range of pathogens, indicating potential applications in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
